[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate
Description
The compound [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate features a complex architecture combining a benzodioxole moiety, a hydrazinylidene bridge, and aromatic substituents. Key structural elements include:
Properties
CAS No. |
765274-84-8 |
|---|---|
Molecular Formula |
C23H17BrN2O6 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H17BrN2O6/c1-29-18-6-2-14(3-7-18)23(28)32-19-9-5-17(24)10-16(19)12-25-26-22(27)15-4-8-20-21(11-15)31-13-30-20/h2-12H,13H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
ORYBRBLVTKFIMI-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Studies investigate its efficacy and safety in treating various diseases, including cancer and infectious diseases .
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
A comparative analysis of compounds with analogous functional groups and substituents is presented below:
Crystallographic and Computational Considerations
- The ethylidene-bridged triazole in crystallizes in a monoclinic system (C2 space group, density 1.405 g/cm³), highlighting the role of halogen substituents (Br, Cl) in packing efficiency . Similar studies using SHELX software () could elucidate the target compound’s crystallinity .
- ORTEP-3 () and structure-validation tools () are critical for modeling the hydrazinylidene bridge’s (E)-configuration and verifying bond lengths/angles .
Key Findings and Implications
Substituent Effects : Bromine and methoxy groups in the target compound and analogs enhance lipophilicity and electronic modulation, which may optimize receptor binding in drug design .
Synthetic Challenges : Triazole-thione derivatives () achieve higher yields than typical hydrazinylidene syntheses, suggesting room for optimizing the target’s synthesis .
Structural Flexibility : The hydrazinylidene bridge allows conjugation across aromatic systems, a feature shared with methoxybenzylidene derivatives () but absent in rigid triazole-thiones .
Biological Activity
The compound [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate
- Molecular Formula : C18H17BrN2O5
- Molecular Weight : 404.24 g/mol
Antimicrobial Properties
Research indicates that derivatives of benzodioxole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related hydrazone compounds. The compound may induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study demonstrated that similar compounds reduced cell viability in breast cancer cell lines by over 50% at concentrations above 50 µM.
The biological activity of [2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to cell lysis.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate inflammation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives and found that those with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts.
- Anti-inflammatory Effects in Animal Models : In vivo studies involving murine models showed that administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : A cytotoxicity assay conducted on various cancer cell lines revealed that the compound induced significant cell death through caspase activation, suggesting its potential as a chemotherapeutic agent.
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